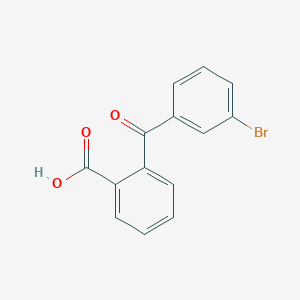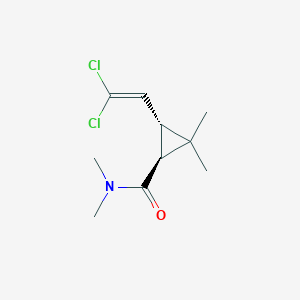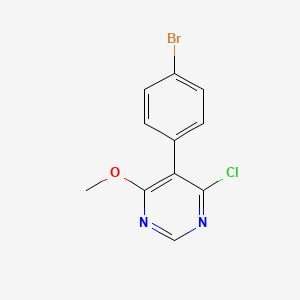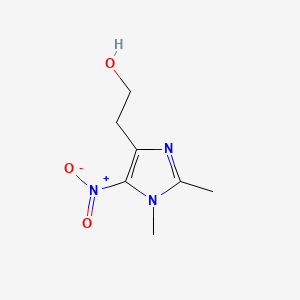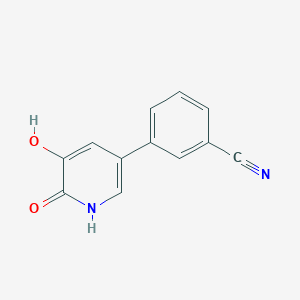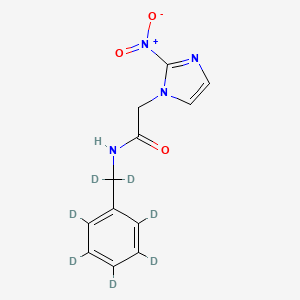
Benznidazole-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benznidazole-d7 is a deuterated form of benznidazole, a trypanocidal agent used primarily for the treatment of Chagas disease. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benznidazole-d7 involves the incorporation of deuterium atoms into the benznidazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of 2-nitro-4-methylacetanilide with deuterated reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benznidazole-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various electrophilic metabolites.
Reduction: Reduction reactions involve the conversion of nitro groups to amines.
Substitution: Substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitroreductases, cytochrome P450 enzymes, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include electrophilic metabolites that can bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .
Scientific Research Applications
Benznidazole-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies related to the treatment of Chagas disease and other parasitic infections.
Industrial Applications: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Benznidazole-d7 exerts its effects through the production of electrophilic metabolites by nitroreductases present in Trypanosoma cruzi. These metabolites bind to proteins, lipids, DNA, and RNA, causing damage to these macromolecules. The compound also increases trypanosomal death through interferon-γ, which is likely present in increased amounts due to inflammation caused by macromolecule damage .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to benznidazole-d7 include:
Nifurtimox: Another trypanocidal agent used for the treatment of Chagas disease.
Metronidazole: A nitroimidazole used to treat various infections.
Tinidazole: Similar to metronidazole, used for treating infections caused by protozoa and anaerobic bacteria.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and drug metabolism studies. The deuterium atoms provide stability and allow for precise tracking of the compound in biological systems .
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)/i1D,2D,3D,4D,5D,8D2 |
InChI Key |
CULUWZNBISUWAS-LINRZHOGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)CN2C=CN=C2[N+](=O)[O-])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
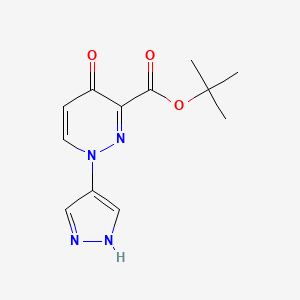
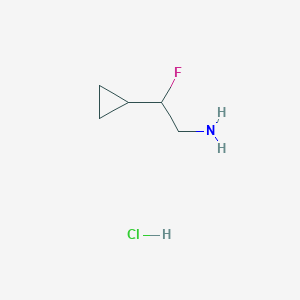
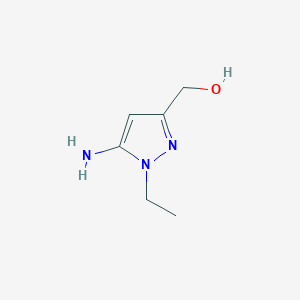
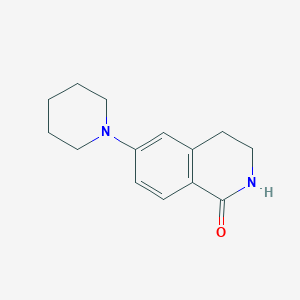
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
